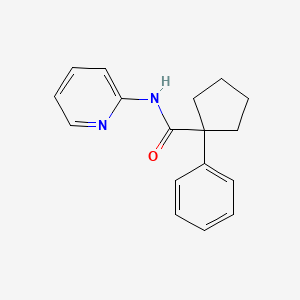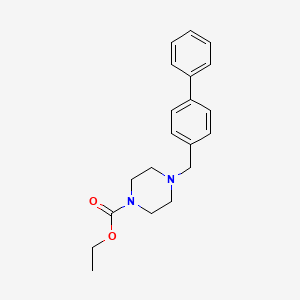![molecular formula C16H22Cl2N2O2 B5720219 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as UMB24, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to inhibit the activity of a protein called STAT3, which is known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for inhibiting cancer growth. 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing cancer metastasis. In addition, 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has several advantages for lab experiments. It has been extensively studied and its synthesis method is well-established, making it relatively easy to obtain. 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has also been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for studying different biological processes. However, there are also some limitations to using 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate specific aspects of its activity. In addition, 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has not yet been tested extensively in humans, which limits its potential for clinical applications.
未来方向
There are several future directions for research on 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide. One potential area of investigation is the development of 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide-based therapies for cancer and inflammatory conditions. Further studies are needed to fully understand the mechanism of action of 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide and to identify specific signaling pathways and enzymes that are targeted by this compound. In addition, future research could focus on optimizing the synthesis method for 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide and developing new analogs with enhanced activity and specificity. Overall, 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a promising compound for further research and has the potential to lead to the development of new therapies for a range of different diseases.
合成方法
The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves a multi-step process that has been described in detail in several scientific publications. The first step involves the synthesis of 3,5-dichloro-4-ethoxybenzoyl chloride, which is then reacted with N-(2-aminoethyl)piperidine to yield 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide. The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a complex process that requires careful attention to detail and high levels of expertise.
科学研究应用
3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for a range of different cancers, including breast cancer, lung cancer, and prostate cancer. 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has also been shown to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory conditions.
属性
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-2-22-15-13(17)10-12(11-14(15)18)16(21)19-6-9-20-7-4-3-5-8-20/h10-11H,2-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWVHFXBDWSRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCCN2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)

![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)




![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)